REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[OH-].[K+].[I:13]I>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[C:10]([I:13])[C:3]=12 |f:1.2|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)NC=C2
|
Name
|
|
Quantity
|
328 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at 0° C. for a further 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling to this suspension and, on completion of addition
|
Type
|
CUSTOM
|
Details
|
On completion of the reaction
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
subsequently dried under high vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)NC=C2I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.45 mol | |
AMOUNT: MASS | 403 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |